![molecular formula C18H13F3N4O3 B2370052 7-méthoxy-N-((8-(trifluorométhyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)méthyl)benzofuran-2-carboxamide CAS No. 2034327-87-0](/img/structure/B2370052.png)
7-méthoxy-N-((8-(trifluorométhyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)méthyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C18H13F3N4O3 and its molecular weight is 390.322. The purity is usually 95%.
BenchChem offers high-quality 7-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications anticancéreuses
Des composés ayant des structures similaires ont montré des résultats prometteurs dans la recherche anticancéreuse . Ils ont été trouvés pour inhiber la croissance des cellules cancéreuses et ont un potentiel de développement en médicaments anticancéreux efficaces .
Applications antimicrobiennes
Ces composés ont également été trouvés pour avoir des propriétés antimicrobiennes . Ils peuvent inhiber la croissance de diverses bactéries et champignons, ce qui en fait des candidats potentiels pour le développement de nouveaux médicaments antimicrobiens .
Applications analgésiques et anti-inflammatoires
La recherche a montré que ces composés peuvent avoir des effets analgésiques (soulagement de la douleur) et anti-inflammatoires . Ceci suggère des applications potentielles dans le traitement des affections impliquant la douleur et l'inflammation .
Applications antioxydantes
Ces composés ont été trouvés pour avoir des propriétés antioxydantes . Les antioxydants aident à protéger les cellules du corps contre les dommages causés par les radicaux libres, qui peuvent contribuer à diverses maladies .
Applications antivirales
Certains de ces composés ont montré une activité antivirale . Ceci suggère des applications potentielles dans le traitement des infections virales .
Inhibition enzymatique
Ces composés ont été trouvés pour inhiber diverses enzymes . Cela comprend les inhibiteurs de l'anhydrase carbonique, les inhibiteurs de la cholinestérase, les inhibiteurs de la phosphatase alcaline, l'activité anti-lipase et les inhibiteurs de l'aromatase . Ce large éventail d'inhibition enzymatique suggère des applications potentielles dans divers domaines de la médecine .
Agents antituberculeux
Ces composés ont montré un potentiel d'agents antituberculeux . Ceci suggère des applications potentielles dans le traitement de la tuberculose .
Applications antidépressives
Des composés ayant des structures similaires ont montré un potentiel d'antidépresseurs . Ceci suggère des applications potentielles dans le traitement de la dépression .
Propriétés
IUPAC Name |
7-methoxy-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O3/c1-27-12-6-2-4-10-8-13(28-15(10)12)17(26)22-9-14-23-24-16-11(18(19,20)21)5-3-7-25(14)16/h2-8H,9H2,1H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDIUNQMJXQIKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=NN=C4N3C=CC=C4C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
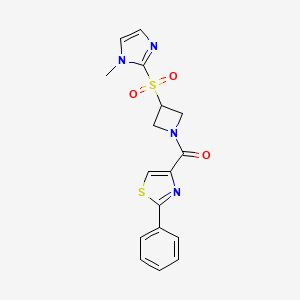
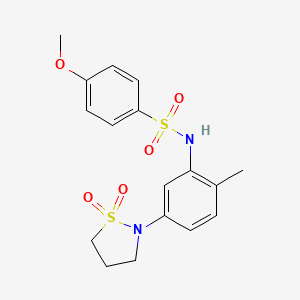


![N-(4-methylbenzyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2369976.png)
![5-bromo-2-({1-[(oxolan-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2369977.png)
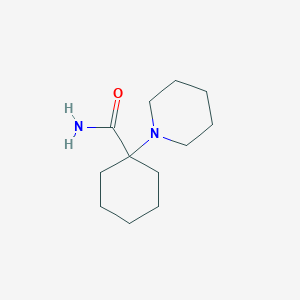
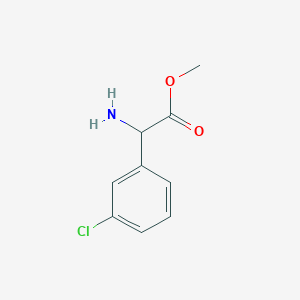
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2369980.png)

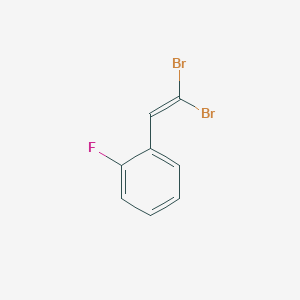
![5-Bromo-2-({1-[(2-methoxyphenyl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2369987.png)


